molecular formula C13H7F3O2 B2742414 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione CAS No. 315240-83-6

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B2742414
CAS No.: 315240-83-6
M. Wt: 252.192
InChI Key: GHURNFCYYXSVDE-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C13H7F3O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a cyclohexa-2,5-diene-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione typically involves the reaction of 3-trifluoromethylphenol with suitable reagents to introduce the cyclohexa-2,5-diene-1,4-dione moiety. One common method involves the use of oxidative conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within cells. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes such as apoptosis and proliferation . Specific molecular targets and pathways involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione include:

Uniqueness

What sets this compound apart from similar compounds is its specific trifluoromethyl substitution, which imparts unique chemical and physical properties.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-13(15,16)9-3-1-2-8(6-9)11-7-10(17)4-5-12(11)18/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHURNFCYYXSVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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